molecular formula C18H17NO3 B7782313 ethyl (Z)-2-benzamido-3-phenylprop-2-enoate

ethyl (Z)-2-benzamido-3-phenylprop-2-enoate

Cat. No.: B7782313
M. Wt: 295.3 g/mol
InChI Key: VORSPIWDEWUVCK-SSZFMOIBSA-N
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Description

Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate is an organic compound characterized by its unique structural features, including a benzamido group, a phenyl group, and an ethyl ester. This compound falls under the category of enones, which are known for their conjugated systems involving a carbonyl group and a double bond. The (Z) notation indicates the specific geometric configuration of the double bond, where the higher priority substituents are on the same side.

Properties

IUPAC Name

ethyl (Z)-2-benzamido-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-2-22-18(21)16(13-14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,19,20)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORSPIWDEWUVCK-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (Z)-2-benzamido-3-phenylprop-2-enoate typically involves the condensation of benzamide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of benzamide, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce ethyl (Z)-2-benzamido-3-phenylpropanoate.

Scientific Research Applications

Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-benzamido-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing biochemical pathways. Its benzamido group can form hydrogen bonds with active sites of enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (E)-2-benzamido-3-phenylprop-2-enoate: The (E) isomer has a different geometric configuration, affecting its reactivity and interactions.

    Ethyl cinnamate: Lacks the benzamido group but shares the phenylprop-2-enoate structure.

    Benzamide derivatives: Compounds with similar benzamido groups but different ester or alkene components.

Uniqueness

Ethyl (Z)-2-benzamido-3-phenylprop-2-enoate is unique due to its specific (Z) configuration, which influences its chemical properties and biological activities. This configuration can result in different binding affinities and reactivity compared to its (E) isomer or other structurally related compounds.

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